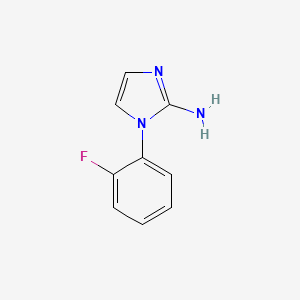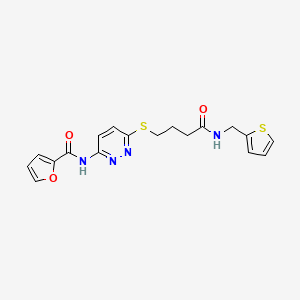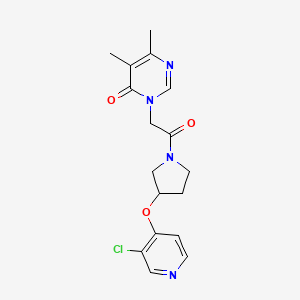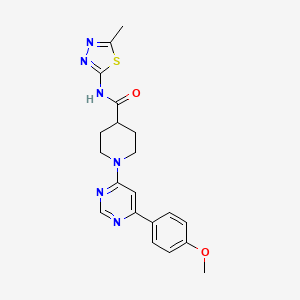![molecular formula C13H12Cl2N2O2S B2531855 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 339276-04-9](/img/structure/B2531855.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
The compound this compound is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. While the specific compound is not directly studied in the provided papers, related pyrimidine derivatives have been investigated for their potential as chemotherapeutic agents and their spectroscopic properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with various nucleophiles. For instance, the use of sulfinates has been shown to enhance the rate of substitution in the reaction of 2-chloro-4,6-dimethoxypyrimidine with alkoxy or aryloxy nucleophiles, leading to pyrimidinyloxy derivatives that can serve as intermediates for potent herbicides . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to analyze the molecular structure of pyrimidine derivatives. For example, vibrational spectral analysis has been carried out on related compounds, and the equilibrium geometry and vibrational wave numbers have been computed using density functional theory (DFT) . These studies provide insights into the stability of the molecule, charge delocalization, and potential energy scans, which can be relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from molecular electrostatic potential (MEP) analysis, which shows regions of negative and positive charge that indicate possible sites for electrophilic and nucleophilic attacks, respectively . This information is crucial for predicting the chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be deduced from their spectroscopic data, computational chemistry analyses, and crystal structures. For instance, different polymorphs of a related compound have been studied, revealing how hydrogen bonding can influence the molecular packing and physical properties . Additionally, molecular docking studies suggest that some pyrimidine derivatives might exhibit inhibitory activity against certain enzymes, indicating potential medicinal applications . The nonlinear optical properties and other chemical properties such as HOMO-LUMO gaps have also been reported, which are important for understanding the electronic properties of these compounds .
Applications De Recherche Scientifique
Rate Acceleration in Organic Synthesis
One application of pyrimidine derivatives involves the rate acceleration of nucleophilic substitution reactions, which are pivotal in organic synthesis. For instance, sulfinates have been demonstrated to significantly enhance the substitution rate in the reaction of 2-chloro-4,6-dimethoxypyrimidine with alkoxy or aryloxy nucleophiles, leading to the preparation of pyrimidinyloxy derivatives. These derivatives serve as intermediates for potent herbicides, showcasing the utility of pyrimidine modifications in the synthesis of agriculturally relevant chemicals (Bessard & Crettaz, 2000).
Spectroscopic Analysis and Molecular Docking
The structural characterization and spectroscopic analysis of sulfanyl-substituted pyrimidine derivatives have been thoroughly investigated. These studies not only provide insights into the equilibrium geometry and vibrational wave numbers of such compounds but also their potential nonlinear optical behavior and molecular docking implications. Such research highlights the compound's theoretical inhibitory activity against various targets, suggesting its utility in chemotherapeutic applications (Alzoman et al., 2015).
Antimicrobial and Antiviral Potential
The synthesis of new pyrimidine derivatives incorporating sulfanyl groups or tetrazolylthio moieties has led to compounds with promising antimicrobial and antiviral properties. These studies emphasize the biological activity spectrum of pyrimidine derivatives, ranging from antibacterial to antiviral effects, underscoring their potential in developing new therapeutic agents (Dişli, Mercan, & Yavuz, 2013).
Crystallographic Insights and Structural Characterization
The crystal structures of sulfanyl acetamide derivatives of diaminopyrimidine have been elucidated, providing valuable information on the molecular conformation and intermolecular interactions within these compounds. Such structural insights are crucial for understanding the physicochemical properties of these molecules and their potential interactions with biological targets (Subasri et al., 2017).
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFOKYJHFGKWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)
![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)


